molecular formula C12H9F3N2O2S2 B2714855 Ethyl 5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate CAS No. 306977-11-7

Ethyl 5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B2714855
CAS No.: 306977-11-7
M. Wt: 334.33
InChI Key: KDIJHEVZGLBGKX-UHFFFAOYSA-N
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Description

Ethyl 5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiadiazole ring via a sulfanyl linkage The ethyl ester group is attached to the carboxylate moiety of the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the thiadiazole derivative with a thiol or disulfide compound under suitable conditions.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the trifluoromethyl group, potentially leading to the formation of dihydrothiadiazoles or defluorinated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or organometallic compounds can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrothiadiazoles, defluorinated products

    Substitution: Functionalized phenyl derivatives

Scientific Research Applications

Ethyl 5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs due to its unique structural features and potential biological activities.

    Materials Science: It can be used in the development of advanced materials, such as organic semiconductors or fluorescent probes, due to its electronic properties.

    Biological Studies: The compound can be used as a tool in biological studies to investigate the effects of trifluoromethyl and thiadiazole moieties on biological systems.

    Chemical Synthesis:

Mechanism of Action

The mechanism of action of Ethyl 5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the thiadiazole ring can interact with biological targets through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-phenyl-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylate: Similar structure but contains a triazole ring instead of a thiadiazole ring.

    2-Methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methylthio)phenoxyacetic acid: Contains a thiazole ring and a different substitution pattern.

Uniqueness

Ethyl 5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate is unique due to the presence of both the trifluoromethyl group and the thiadiazole ring, which confer distinct electronic and steric properties

Properties

IUPAC Name

ethyl 5-[3-(trifluoromethyl)phenyl]sulfanylthiadiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2S2/c1-2-19-10(18)9-11(21-17-16-9)20-8-5-3-4-7(6-8)12(13,14)15/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIJHEVZGLBGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SN=N1)SC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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